5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
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Overview
Description
5-Bromo-6-methoxybenzo[d]thiazole-2-thiol is a chemical compound with the molecular formula C8H6BrNOS2 and a molecular weight of 276.17 g/mol It is a derivative of benzothiazole, characterized by the presence of bromine, methoxy, and thiol functional groups
Preparation Methods
The synthesis of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol typically involves the bromination of 6-methoxybenzothiazole followed by thiolation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thiourea or sodium hydrosulfide for the thiolation step . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
5-Bromo-6-methoxybenzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-6-methoxybenzo[d]thiazole-2-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. Additionally, its bromine and methoxy groups may enhance its binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol include:
6-Bromo-2-methylbenzo[d]thiazole: This compound has a methyl group instead of a methoxy group and lacks the thiol group, making it less reactive in certain chemical reactions.
5-Bromo-2-(methylthio)benzo[d]thiazole: This compound has a methylthio group instead of a methoxy group, which may alter its chemical and biological properties.
2-Mercapto-6-methoxybenzothiazole:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-bromo-6-methoxy-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS2/c1-11-6-3-7-5(2-4(6)9)10-8(12)13-7/h2-3H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAGEHCGWCLLAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=S)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681973 |
Source
|
Record name | 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-85-8 |
Source
|
Record name | 5-Bromo-6-methoxy-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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